

Physical and chemical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-5-carbaldehyde

Cat. No.: B1273168

[Get Quote](#)

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-pyran-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive aldehyde group conjugated to an enol ether system within a dihydropyran ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of **3,4-dihydro-2H-pyran-5-carbaldehyde**, along with key experimental protocols and visualizations to support its application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of **3,4-dihydro-2H-pyran-5-carbaldehyde** is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1]
CAS Number	25090-33-9	[1]
IUPAC Name	3,4-dihydro-2H-pyran-5-carbaldehyde	[1]
Boiling Point	90 °C at 15 mmHg	[2]
Appearance	Not explicitly stated, likely a liquid	
Density	Not available	
Melting Point	Not available	
Solubility	Not explicitly stated, likely soluble in common organic solvents	

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **3,4-dihydro-2H-pyran-5-carbaldehyde**. While detailed spectral assignments are not readily available in the public domain, the following provides an overview of the expected spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic proton, and the protons on the saturated portion of the dihydropyran ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the aldehyde, the two sp² carbons of the enol ether, and the three sp³ carbons of the dihydropyran ring. A ¹³C NMR spectrum has been reported, though the specific chemical shifts are not detailed in the available literature.[\[1\]](#)

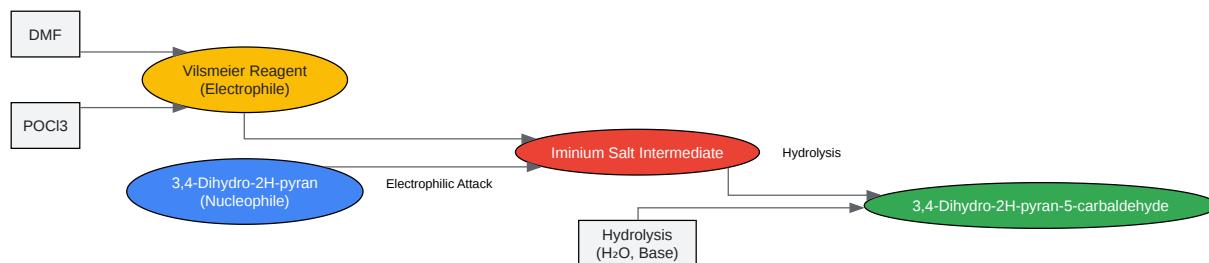
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. An authentic infrared spectrum has been referenced.[2] Key expected absorption bands include:

- A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm^{-1} .
- C=C stretching vibration for the enol ether double bond around 1640 cm^{-1} .
- C-O stretching vibrations for the ether linkage.
- C-H stretching and bending vibrations for the alkyl and vinylic protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be expected at m/z 112.

Synthesis of 3,4-Dihydro-2H-pyran-5-carbaldehyde

The synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde** can be approached through several synthetic strategies. Two common methods for the introduction of a formyl group onto an electron-rich ring system are the Vilsmeier-Haack reaction and the Diels-Alder reaction followed by functional group manipulation.


Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction typically involves the use of a Vilsmeier reagent, which is formed *in situ* from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl_3).

General Experimental Protocol:

A detailed experimental protocol for the Vilsmeier-Haack formylation of 3,4-dihydro-2H-pyran is not readily available in the literature. However, a general procedure for the formylation of an electron-rich heterocycle can be adapted.

- Formation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide. The mixture is stirred to allow for the formation of the electrophilic Vilsmeier reagent.
- Formylation: The substrate, 3,4-dihydro-2H-pyran, is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at room temperature or gently heated to promote the electrophilic substitution.
- Work-up: The reaction is quenched by the addition of an aqueous base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt and afford the desired aldehyde.
- Purification: The crude product is then extracted with an organic solvent and purified using standard techniques such as distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack formylation pathway.

Diels-Alder Reaction

An alternative synthetic route involves a hetero-Diels-Alder reaction. This [4+2] cycloaddition reaction between an electron-rich diene and a dienophile can be used to construct the dihydropyran ring system. For the synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde**, acrolein can act as the dienophile.

General Experimental Protocol:

A specific protocol for the synthesis of **3,4-dihydro-2H-pyran-5-carbaldehyde** via a Diels-Alder reaction is not explicitly detailed in the searched literature. However, a general procedure for a hetero-Diels-Alder reaction can be outlined.

- **Reactant Mixing:** The diene and the dienophile (acrolein) are mixed in a suitable solvent. The choice of solvent can influence the reaction rate and selectivity.
- **Reaction Conditions:** The reaction may be carried out at room temperature or require heating, depending on the reactivity of the substrates. Lewis acid catalysts are often employed to accelerate the reaction and control stereoselectivity.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed, and the crude product is purified by distillation or chromatography.

[Click to download full resolution via product page](#)

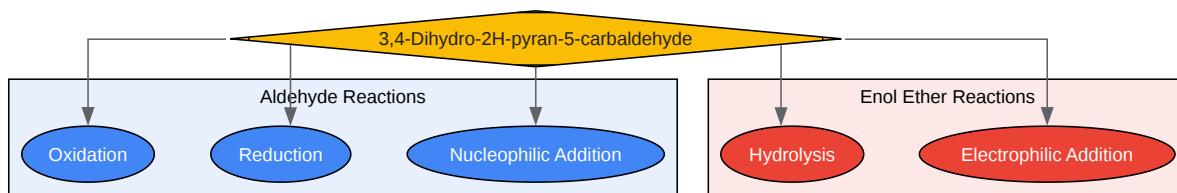
Caption: Diels-Alder synthesis approach.

Chemical Reactivity

The chemical reactivity of **3,4-dihydro-2H-pyran-5-carbaldehyde** is dominated by the aldehyde functional group and the electron-rich enol ether system.

Reactions of the Aldehyde Group:

The aldehyde group undergoes typical reactions of aldehydes, including:


- Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid.
- Reduction: Can be reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-5-yl)methanol.
- Nucleophilic Addition: Reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, at the carbonyl carbon.
- Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.
- Reductive Amination: Can be used to introduce amino groups by reaction with an amine in the presence of a reducing agent.

Reactions of the Enol Ether System:

The enol ether is susceptible to electrophilic attack and can participate in various cycloaddition reactions.

- Hydrolysis: The enol ether can be hydrolyzed under acidic conditions to yield a lactol, which may exist in equilibrium with the corresponding hydroxy aldehyde.
- Electrophilic Addition: The double bond can react with electrophiles.
- Cycloaddition Reactions: The dihydropyran ring can act as a diene in Diels-Alder reactions with suitable dienophiles.

A review of the literature indicates that 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans are valuable starting materials for the synthesis of a wide variety of heterocyclic systems through their reactions with various nucleophiles.^[3]

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways.

Safety Information

3,4-Dihydro-2H-pyran-5-carbaldehyde is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3,4-Dihydro-2H-pyran-5-carbaldehyde is a valuable and reactive intermediate in organic synthesis. This guide has summarized its key physical and chemical properties, outlined potential synthetic routes, and described its principal modes of reactivity. The provided information and visualizations serve as a foundation for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules. Further experimental work is required to fully characterize its physical properties and to develop optimized and detailed synthetic protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-dihydro-2H-pyran-5-carbaldehyde | C6H8O2 | CID 2736151 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-pyran-5-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online |
Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 3. soc.chim.it [soc.chim.it]
- To cite this document: BenchChem. [Physical and chemical properties of 3,4-dihydro-2H-pyran-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273168#physical-and-chemical-properties-of-3-4-dihydro-2h-pyran-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com